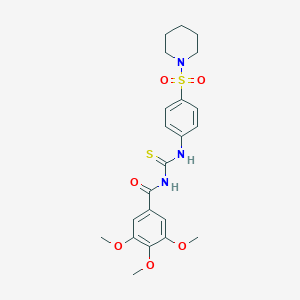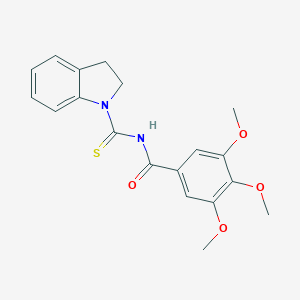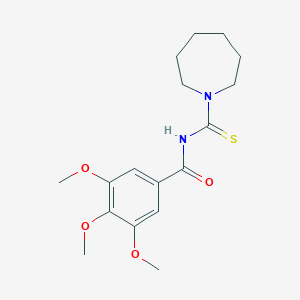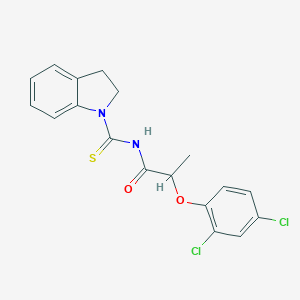
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as KT5823 and is a potent and selective inhibitor of protein kinase G (PKG).
Wirkmechanismus
KT5823 is a selective inhibitor of PKG, which works by binding to the ATP-binding site of the enzyme and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKG, resulting in a reduction in their activity.
Biochemical and Physiological Effects:
KT5823 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that KT5823 can inhibit the activity of PKG in a dose-dependent manner. In vivo studies have shown that KT5823 can reduce platelet aggregation and improve vascular function in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using KT5823 in lab experiments is its selectivity for PKG, which allows for specific inhibition of this enzyme without affecting other related enzymes. However, one limitation of using KT5823 is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on KT5823. One area of interest is the role of PKG in cancer, as this enzyme has been implicated in the regulation of cell proliferation and apoptosis. Another area of interest is the development of more selective and potent inhibitors of PKG, which could have potential therapeutic applications in the treatment of cardiovascular disease and other conditions. Additionally, the use of KT5823 in combination with other inhibitors or drugs could provide new insights into the complex signaling pathways involved in various physiological and pathological conditions.
Synthesemethoden
The synthesis of KT5823 involves several steps, including the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with 2,3-dihydro-1H-indole-1-carboxylic acid to form the intermediate compound, which is then reacted with thiosemicarbazide to form the final product.
Wissenschaftliche Forschungsanwendungen
KT5823 has been studied for its potential applications in scientific research, particularly in the field of signal transduction. Protein kinase G (PKG) is an important enzyme involved in the regulation of various cellular processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting PKG, KT5823 can be used to study the role of this enzyme in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dihydroindole-1-carbothioyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYPVJRDDEMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)
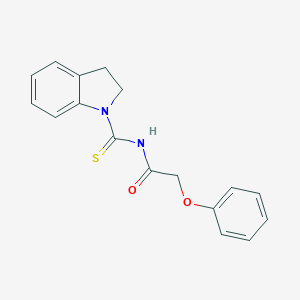
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
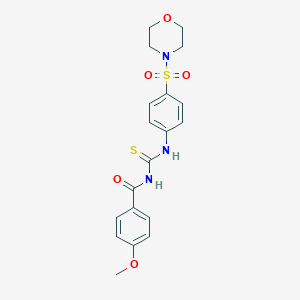
![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
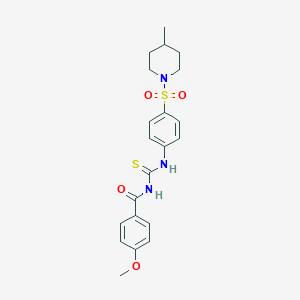
![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
